molecular formula C16H13ClN6O2S2 B2581130 7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 674357-51-8

7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2581130
CAS No.: 674357-51-8
M. Wt: 420.89
InChI Key: UQNMAUUYKDVBPY-UHFFFAOYSA-N
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Description

7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorophenyl group, a thiadiazole moiety, and a purine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.

    Introduction of the Thiadiazole Moiety: The chlorophenyl intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions to introduce the thiadiazole moiety.

    Cyclization to Form the Purine Core: The final step involves the cyclization of the intermediate product with a suitable purine precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole moiety.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole moiety.

    Reduction: Reduced derivatives of the chlorophenyl group.

    Substitution: Substituted derivatives at the chlorophenyl and thiadiazole moieties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can be compared with other purine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of the chlorophenyl, thiadiazole, and purine moieties in a single molecule provides it with unique chemical and biological properties. This makes it distinct from other purine derivatives and highlights its potential for various applications.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O2S2/c1-8-20-21-16(26-8)27-15-18-12-11(13(24)19-14(25)22(12)2)23(15)7-9-3-5-10(17)6-4-9/h3-6H,7H2,1-2H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNMAUUYKDVBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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